VU0486846

概要

説明

VU0486846は、ムスカリン性アセチルコリン受容体M1の正のアロステリックモジュレーターとして開発された新規化合物です。 この化合物は、ベンゾモルホリンコアをベースにしており、アゴニスト活性やコリン作動性毒性を示さずに認知モデルにおける有効性を最適化しています 。これは、認知障害における潜在的な治療的用途のための前臨床研究で有望であることが示されています。

準備方法

VU0486846の合成は、反復的な平行合成と化学的最適化を含みます。 . 反応条件は通常、目的の生成物を得るために、有機溶媒、触媒、および制御された温度の使用を含みます。 工業生産方法は、これらの合成ルートのスケールアップを伴い、化合物の純度と一貫性を確保する可能性があります。

化学反応の分析

VU0486846は、次のようないくつかのタイプの化学反応を受けます。

還元: この反応は、通常、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。

置換: この反応は、ハロゲンや求核剤などの試薬を使用して、1つの官能基を別の官能基で置換することを伴います。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

This compoundは、次のようないくつかの科学研究への応用があります。

化学: ムスカリン性アセチルコリン受容体M1の正のアロステリックモジュレーターの構造活性相関を研究するためのツール化合物として役立ちます。

生物学: 認知や記憶など、さまざまな生物学的プロセスにおけるムスカリン性アセチルコリン受容体M1の役割を調査するために使用されます。

医学: アルツハイマー病や統合失調症などの認知障害の治療における潜在的な治療的用途があります.

産業: ムスカリン性アセチルコリン受容体M1を標的とする新薬の開発に使用できます。

科学的研究の応用

Key Pharmacological Properties

- Potency : VU0486846 has an EC50 of approximately 0.31 μM for M1 PAM activity, indicating strong efficacy in enhancing receptor signaling without overstimulation .

- Agonist Activity : Exhibits weak partial agonist properties, which helps prevent adverse effects seen with full agonists .

- CNS Targeting : Demonstrates favorable pharmacokinetic properties, allowing effective central nervous system penetration, which is critical for treating neurodegenerative disorders .

Alzheimer’s Disease

Recent studies have highlighted this compound's potential in Alzheimer's disease models. In APP/PS1 transgenic mice, chronic administration of this compound resulted in:

- Reduction of Amyloid Beta Levels : Significant decreases in amyloid beta plaque burden were observed, suggesting a disease-modifying effect .

- Cognitive Improvement : Enhanced performance in cognitive tasks was noted, correlating with reduced neuroinflammatory responses as indicated by lower levels of activated microglia and astrocytes .

Cognitive Enhancement

Research indicates that this compound can reverse cognitive deficits associated with aging and other cognitive impairments:

- Memory Recovery : In various animal models, including those simulating schizophrenia and age-related cognitive decline, this compound has been shown to improve spatial and working memory performance significantly .

- Behavioral Modulation : The compound also demonstrated anxiolytic-like effects, further supporting its potential for broader applications in treating cognitive disorders .

Neuroinflammation Reduction

The ability of this compound to modulate neuroinflammation presents a novel avenue for therapeutic intervention:

- Microglial Activation : Studies have shown that treatment with this compound reduces markers of microglial activation (Iba1) and astrocyte activation (GFAP), indicating a potential mechanism for its protective effects against neurodegeneration .

Table 1: Summary of Preclinical Findings on this compound

Detailed Case Study Insights

In one notable study involving APP/PS1 mice, researchers administered this compound over eight weeks. The results indicated:

- Significant Decrease in Aβ Plaques : Quantitative analysis showed a marked reduction in plaque density.

- Cognitive Testing Improvements : Behavioral assessments revealed enhanced performance on tasks measuring memory and learning capabilities.

- Neuroinflammatory Markers : Post-mortem analysis indicated lower levels of Iba1-positive microglia and GFAP-positive astrocytes, suggesting reduced neuroinflammation linked to Aβ pathology .

作用機序

VU0486846は、ムスカリン性アセチルコリン受容体M1に結合してその活性を高めることで効果を発揮します。 この正のアロステリックモジュレーションは、受容体自体を直接活性化することなく、受容体のアセチルコリンへの応答を高めます 。 関与する分子標的には、ムスカリン性アセチルコリン受容体M1が含まれ、影響を受ける経路には認知と記憶に関連する経路が含まれます。

類似の化合物との比較

This compoundは、ムスカリン性アセチルコリン受容体M1の正のアロステリックモジュレーターとしての高い選択性と有効性により、同様の化合物の中でユニークです。 同様の化合物には、VU0357017やVU0364572など、同じ受容体の他の正のアロステリックモジュレーターが含まれます 。 this compoundは、コリン作動性毒性がなく、前臨床モデルで強力な有効性を示すため、際立っています。

類似化合物との比較

VU0486846 is unique among similar compounds due to its high selectivity and efficacy as a positive allosteric modulator of the muscarinic acetylcholine receptor M1. Similar compounds include other positive allosteric modulators of the same receptor, such as VU0357017 and VU0364572 . this compound stands out due to its lack of cholinergic toxicity and its robust efficacy in preclinical models.

生物活性

VU0486846 is a novel positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR), which has shown promising potential in enhancing cognitive function and mitigating neurodegenerative processes associated with Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and effects observed in animal models.

Overview of M1 Muscarinic Acetylcholine Receptors

M1 mAChRs are crucial for cognitive processes such as learning and memory. Traditional agonists targeting these receptors often lead to significant side effects due to their direct activation of the receptor, which can cause cholinergic adverse events. This compound, however, operates as a PAM, enhancing the receptor's activity without directly activating it, thereby minimizing potential side effects while retaining therapeutic efficacy.

Pharmacological Profile

Key Characteristics:

- Selectivity: this compound is highly selective for the M1 receptor, with minimal activity at other muscarinic subtypes.

- Agonist Activity: Exhibits weak partial agonist activity in high-expression systems but functions primarily as a PAM in native tissues.

- Efficacy: Demonstrated robust procognitive efficacy in various behavioral models without inducing seizures or cholinergic side effects.

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| EC50 (M1 PAM) | 0.31 μM |

| EC50 (Weak Agonist) | 4.0 μM |

| pEC50 (M1 PAM) | 6.53 ± 0.05 |

| pEC50 (Weak Agonist) | 5.39 ± 0.07 |

| CNS MPO Score | >5 |

This compound enhances cognitive function primarily through its action on M1 mAChRs in the brain. Studies indicate that it can reverse cognitive deficits induced by atypical antipsychotics like risperidone and improve performance in cognitive tasks such as the Morris water maze and novel object recognition tests.

Case Study: Effects on Alzheimer's Disease Models

In a study involving APP/PS1 mice, which model AD pathology:

- Treatment Regimen: Mice were treated with this compound for 8 weeks.

- Cognitive Improvement: Significant enhancements in cognitive performance were observed.

- Neuroinflammation Reduction: The treatment reduced markers of neuroinflammation, such as Iba1-positive microglia and GFAP-positive astrocytes, indicating a decrease in neuroglial activation associated with AD pathology.

Research Findings

Cognitive Enhancement:

- This compound improved cognitive abilities in both male and female APP/PS1 mice, with notable differences in response based on sex.

- Enhanced learning and memory were linked to a reduction in soluble Aβ oligomers and plaques in the hippocampus.

Neuroprotective Effects:

- The compound shifted amyloid precursor protein processing from amyloidogenic to non-amyloidogenic pathways by reducing β-secretase (BACE1) expression while increasing α-secretase (ADAM10) levels.

Table 2: Summary of Key Findings from APP/PS1 Mouse Studies

| Study Aspect | Findings |

|---|---|

| Cognitive Tests | Improved performance |

| Aβ Oligomer Levels | Reduced |

| Microglial Activation | Decreased |

| Treatment Duration | 8 weeks |

特性

CAS番号 |

1788055-11-7 |

|---|---|

分子式 |

C25H28N4O3 |

分子量 |

432.5 g/mol |

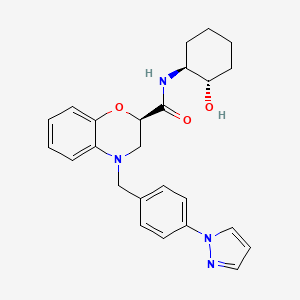

IUPAC名 |

(2R)-N-[(1S,2S)-2-hydroxycyclohexyl]-4-[(4-pyrazol-1-ylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |

InChI |

InChI=1S/C25H28N4O3/c30-22-8-3-1-6-20(22)27-25(31)24-17-28(21-7-2-4-9-23(21)32-24)16-18-10-12-19(13-11-18)29-15-5-14-26-29/h2,4-5,7,9-15,20,22,24,30H,1,3,6,8,16-17H2,(H,27,31)/t20-,22-,24+/m0/s1 |

InChIキー |

LZCHTDQRMCSDSE-ODGPQVTHSA-N |

SMILES |

C1CCC(C(C1)NC(=O)C2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |

異性体SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)[C@H]2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |

正規SMILES |

C1CCC(C(C1)NC(=O)C2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

VU-0486846; VU 0486846; VU0486846 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。